molecular formula C18H14BrN3O3 B6545834 N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946379-96-0

N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545834
CAS No.: 946379-96-0
M. Wt: 400.2 g/mol
InChI Key: OFUFOBMEEYCYIF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinedione derivative characterized by a central pyridazinone core substituted with a methoxy group at position 4, a phenyl group at position 1, and a 4-bromophenyl carboxamide moiety at position 2. The bromophenyl group may enhance lipophilicity and influence binding interactions with biological targets, while the methoxy and phenyl substituents contribute to electronic and steric properties critical for activity.

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-25-15-11-16(23)22(14-5-3-2-4-6-14)21-17(15)18(24)20-13-9-7-12(19)8-10-13/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUFOBMEEYCYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Data: Direct biological data for the target compound are absent in the provided evidence.
  • Stereoelectronic Effects : The interplay between the methoxy group and bromophenyl substituent warrants computational modeling to predict binding modes.
  • Synthetic Optimization : Lessons from microwave-assisted protocols could streamline the synthesis of the target compound and derivatives.

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